
Bambuterol hydrochloride
Übersicht
Beschreibung
Bambuterol ist ein lang wirkender Beta-Adrenozeptoragonist, der hauptsächlich zur Behandlung von Asthma und anderen Lungenerkrankungen eingesetzt wird, die mit Bronchospasmus verbunden sind. Es ist ein Prodrug von Terbutalin, d. h. es wird im Körper metabolisiert, um das aktive Medikament Terbutalin zu produzieren . Bambuterol ist bekannt für seine verlängerte Wirkungsdauer, was es für die Langzeitbehandlung von Asthma geeignet macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bambuterol umfasst mehrere wichtige Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 3’,5’-Dihydroxyacetophenon.
Dimethylcarbamoylierung: Diese Verbindung wird mit Dimethylcarbamoylchlorid umgesetzt, um 5-Acetyl-1,3-phenylen-bis(dimethylcarbamate) zu bilden.
Halogenierung: Der Zwischenstoff wird dann mit Brom halogeniert, um 5-(Bromacetyl)-1,3-phenylen-bis(dimethylcarbamate) zu erzeugen.
Aminierung: Schließlich wird die Bromverbindung mit tert-Butylamin umgesetzt, um Bambuterol zu ergeben.
Industrielle Produktionsmethoden
Die industrielle Produktion von Bambuterol folgt typischerweise dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz automatisierter Reaktoren und Reinigungssysteme trägt dazu bei, eine gleichbleibende Qualität zu erreichen .
Analyse Chemischer Reaktionen
Hydrolytic Pathway
Hydrolysis is the primary route for bambuterol activation, catalyzed predominantly by plasma cholinesterase (pChE) . This enzyme cleaves the carbamate groups in bambuterol, yielding terbutaline through sequential reactions:
-
Initial hydrolysis : Bambuterol → Monocarbamate intermediate.
-
Secondary hydrolysis : Monocarbamate intermediate → Terbutaline.
Key findings:
-
Bambuterol is a potent inhibitor of pChE , creating a feedback loop that partially suppresses its own metabolism .
-
Hydrolysis accounts for ~70% of terbutaline formation in individuals with normal pChE activity .
-
Nonlinear pharmacokinetics arise in populations with inhibited or deficient pChE (e.g., pediatric patients) .
Oxidative Pathway
Oxidative metabolism, mediated by cytochrome P450 enzymes (CYP2D6) , complements hydrolysis, particularly in pChE-deficient individuals:
-
Hydroxylation : Bambuterol undergoes CYP2D6-catalyzed hydroxylation at the benzene ring.
-
Demethylation : Hydroxylated intermediates lose methyl groups, forming unstable compounds.
-
Spontaneous hydrolysis : These intermediates break down non-enzymatically to terbutaline .
Key findings:
-
Oxidative metabolites (e.g., hydroxy-bambuterol) exhibit shorter half-lives (<6 hours) compared to bambuterol (>24 hours) .
-
CYP2D6 activity compensates for pChE deficiency, ensuring terbutaline generation despite enzyme polymorphisms .
Table 1: Comparative Analysis of Bambuterol Metabolic Pathways
Interplay Between Pathways
The two pathways exhibit dose- and enzyme-dependent synergism:
-
At low doses (<10 mg) , hydrolysis dominates due to pChE’s high affinity for bambuterol .
-
At higher doses (>20 mg) , pChE inhibition shifts metabolism toward oxidation .
-
Ethnic variability : While terbutaline AUC correlates linearly with bambuterol AUC across ethnic groups, pChE activity varies by population, influencing pathway predominance .
Environmental Degradation
Though not directly related to therapeutic metabolism, bambuterol’s environmental breakdown mirrors its hydrolytic pathway:
-
Hydrolysis in water produces terbutaline, with a predicted environmental concentration (PEC) of 0.0012 µg/L —orders of magnitude below toxicity thresholds .
Clinical Implications
-
pChE-deficient patients : Dependence on oxidative metabolism necessitates dose adjustments to avoid toxicity .
-
Pediatric use : Nonlinear pharmacokinetics in children demand careful monitoring due to immature pChE systems .
The chemical reactivity of this compound underscores its design as a prodrug, balancing stability for oral administration with controlled activation to terbutaline. These pathways highlight the importance of enzyme polymorphisms and dosing strategies in optimizing therapeutic outcomes.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Bambuterol hydrochloride is indicated for:
- Asthma Management : Approved for the treatment of asthma in multiple countries, it provides relief from bronchospasm and improves airflow in patients suffering from reversible airway obstruction .
- Chronic Obstructive Pulmonary Disease (COPD) : While primarily used for asthma, its bronchodilatory effects can also benefit patients with COPD, although specific studies are less frequent.
Pharmacokinetics and Mechanism of Action
Bambuterol is metabolized to terbutaline by butyrylcholinesterase, predominantly in lung tissue. Key pharmacokinetic properties include:
- Absorption : Following oral administration, it has a bioavailability of about 20% .
- Duration of Action : The drug exhibits a 24-hour duration of action, allowing for once-daily dosing, which enhances patient compliance .
- Peak Concentration : Peak plasma concentrations of terbutaline occur approximately 3.9 to 6.8 hours post-ingestion .
Table 1: Pharmacokinetic Parameters of Bambuterol
Parameter | Value |
---|---|
Bioavailability | 20% |
Peak Plasma Concentration | 3.9 - 6.8 hours |
Duration of Action | 24 hours |
Recommended Dosage | Once daily (10 mg or 20 mg) |
Comparative Studies
Several studies have compared bambuterol with other bronchodilators like terbutaline and salmeterol:
- A study involving children aged 2-5 years showed that once-daily bambuterol was as safe and effective as terbutaline administered three times daily .
- Another study compared oral bambuterol with inhaled salmeterol, demonstrating comparable efficacy in improving lung function while highlighting the advantages of oral administration .
Table 2: Efficacy Comparison Between Bambuterol and Terbutaline
Parameter | Bambuterol (Once Daily) | Terbutaline (Three Times Daily) |
---|---|---|
Morning Peak Expiratory Flow | +23.3 L/min | +16.9 L/min |
Evening Peak Expiratory Flow | +20.6 L/min | +20.2 L/min |
Safety Profile | Good | Good |
Case Studies and Clinical Trials
Multiple clinical trials have been conducted to assess the safety and efficacy of bambuterol:
- A randomized double-blind study involving preschool children demonstrated that both treatments were well tolerated with no significant adverse events reported .
- Another trial assessed the pharmacokinetics across different ethnic groups, revealing variations in drug metabolism that may influence therapeutic outcomes .
Wirkmechanismus
Bambuterol exerts its effects by stimulating beta-adrenergic receptors, specifically beta-2 receptors. This stimulation leads to the activation of intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .
Vergleich Mit ähnlichen Verbindungen
Bambuterol wird mit anderen Beta-Adrenozeptoragonisten wie folgenden verglichen:
Terbutalin: Bambuterol ist ein Prodrug von Terbutalin und bietet eine längere Wirkungsdauer.
Salbutamol: Beide werden zur Asthmabehandlung eingesetzt, aber Bambuterol hat eine längere Wirkungsdauer.
Formoterol: Ein weiterer lang wirkender Beta-Agonist, aber mit anderen pharmakokinetischen Eigenschaften.
Einzigartigkeit
Die Einzigartigkeit von Bambuterol liegt in seiner Prodrug-Natur, die eine verlängerte Wirkungsdauer und eine geringere Dosierungsfrequenz im Vergleich zu anderen Beta-Agonisten ermöglicht .
Ähnliche Verbindungen
- Terbutalin
- Salbutamol
- Formoterol
Biologische Aktivität
Bambuterol hydrochloride is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and other conditions associated with bronchospasm. As a prodrug of terbutaline, it exhibits distinct pharmacological properties that contribute to its therapeutic efficacy.
Bambuterol acts by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle and inhibition of mediators involved in immediate hypersensitivity responses, particularly from mast cells . This mechanism underlies its effectiveness in alleviating bronchospasm and improving airflow in patients with asthma.
Pharmacokinetics
The pharmacokinetic profile of bambuterol reveals several key characteristics:
- Bioavailability : Approximately 20% following oral administration .
- Metabolism : It is primarily hydrolyzed by butyrylcholinesterase to terbutaline, with lung tissue playing a significant role in this metabolic pathway .
- Elimination Half-Life : The half-life of bambuterol is about 13 hours, while terbutaline has a half-life of approximately 21 hours .
- Peak Plasma Concentration : Peak concentrations of terbutaline occur 3.9 to 6.8 hours post-ingestion .
Clinical Studies
A comparative study demonstrated that once-daily administration of bambuterol (10 mg) is as effective and safe as terbutaline (0.075 mg/kg body weight) administered three times daily in children aged 2-5 years with asthma. The study involved 155 patients and lasted three months, showing no significant differences in efficacy between the two treatments. Both drugs exhibited good safety profiles, with mild to moderate adverse events reported .
Table: Summary of Clinical Study Findings
Parameter | Bambuterol (10 mg) | Terbutaline (0.075 mg/kg) |
---|---|---|
Duration of Action | 24 hours | 8 hours |
Morning PEF Improvement | 23.3 L/min | 16.9 L/min |
Evening PEF Improvement | 20.6 L/min | 20.2 L/min |
Adverse Events | Mild to Moderate | Mild to Moderate |
Adverse Effects
The adverse effects associated with bambuterol are similar to those observed with other beta-2 agonists and may include:
These effects are generally mild and transient, with plasma butyrylcholinesterase activity returning to baseline levels approximately two weeks after discontinuation .
Case Studies
In a pharmacokinetic study involving diverse ethnic groups, including Oriental and Caucasian children, researchers found that bambuterol's efficacy was consistent across different populations. The study highlighted the importance of understanding ethnic variations in drug metabolism and response, which can influence therapeutic outcomes .
Eigenschaften
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZXOIAKUNOVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048550 | |
Record name | Bambuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.69e-01 g/L | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |
Record name | Bambuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81732-65-2, 81732-46-9 | |
Record name | Bambuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81732-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bambuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bambuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bambuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAMBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1850G1OVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.